[3-(2-Furyl)phenyl]methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(furan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7,12H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTRFADZILHXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455739 | |
| Record name | [3-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89929-93-1 | |
| Record name | [3-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Furyl Phenyl Methanol
Novel and Greener Synthetic Routes for [3-(2-Furyl)phenyl]methanol
In recent years, a significant focus has been placed on developing more efficient, atom-economical, and environmentally benign methods for the synthesis of biaryl compounds. These novel routes often employ catalytic systems and explore alternative starting materials.
Catalytic Approaches in this compound Synthesis
Catalytic methods offer a powerful tool for the synthesis of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions remain a cornerstone, but with continuous improvements in catalyst design to enhance efficiency and broaden substrate scope. For instance, the use of highly active phosphine (B1218219) ligands can facilitate couplings at lower catalyst loadings and temperatures.
Recent research has also explored the use of other transition metals like nickel and copper, which are more abundant and less expensive than palladium. Copper-catalyzed cross-coupling reactions, in particular, have shown promise for the formation of aryl-heteroaryl bonds. nih.gov Furthermore, advancements in C-H activation strategies offer a more direct and atom-economical approach by eliminating the need for pre-functionalized starting materials like organohalides or organometallics. While specific examples for the direct C-H arylation of furan (B31954) with a substituted benzene (B151609) to yield this compound are still emerging, this area holds significant potential for future synthetic innovations.
Organometallic Reagents in this compound Construction
Organometallic reagents are central to many synthetic strategies for constructing the this compound framework. Grignard reagents and organolithium compounds are frequently used to introduce one of the aryl or heteroaryl groups. nih.gov For example, 3-bromobenzyl alcohol can be converted to its corresponding Grignard reagent, which can then be coupled with a suitable furan derivative.
A modular synthesis approach for 2-furyl carbinols has been developed utilizing 3-silylated furfurals. nih.gov These starting materials, derived from biomass, can react with organomagnesium or organolithium reagents to form 3-silylated 2-furyl carbinols. nih.gov The silyl (B83357) group can then be further functionalized through cross-coupling reactions, providing a versatile platform for accessing a variety of 3-substituted 2-furyl carbinols. nih.gov
| Reagent Type | Application in Synthesis | Reference |
| Organolithium Reagents | Condensation with 3-silylated furfurals to form 2-furyl carbinols. | nih.gov |
| Grignard Reagents | Condensation with 3-silylated furfurals to form 2-furyl carbinols. | nih.gov |
Stereoselective Syntheses of this compound Analogues
While this compound itself is achiral, the synthesis of chiral analogues, where the methanol (B129727) carbon is a stereocenter, is an area of significant interest. Stereoselective methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others.
One approach to achieving stereoselectivity is through the use of chiral catalysts or auxiliaries. For example, asymmetric reduction of a corresponding ketone, 3-(2-furyl)phenyl ketone, using a chiral reducing agent can yield an enantiomerically enriched alcohol. Another strategy involves the use of enzymatic catalysis. d-nb.info Alcohol dehydrogenases (ADHs) can exhibit high stereoselectivity in the reduction of ketones or the oxidation of racemic alcohols, providing access to optically active carbinols. d-nb.info While direct enzymatic synthesis of this compound analogues is not extensively documented, the principles of biocatalysis are readily applicable to this class of compounds.
A study on the stereoselective synthesis of 1,3,5-triols utilized an intramolecular hydrosilylation of substituted pent-3-en-1,5-diols, demonstrating the potential for achieving high diastereoselectivity in related systems. nih.gov
Scale-Up Considerations and Process Optimization for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
Process optimization is crucial and often involves a multi-parameter approach. This can include optimizing reaction conditions such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize byproducts. nih.govmdpi.com The choice of solvent is also critical, with a focus on greener and more easily recyclable options. nih.gov
For catalytic processes, catalyst stability and recyclability are key economic drivers. Heterogeneous catalysts are often preferred for large-scale production as they can be more easily separated from the reaction mixture and potentially reused. youtube.com Continuous flow chemistry is another technology that offers significant advantages for scale-up, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. nih.gov
The development of dynamic models and advanced process control strategies, such as Dynamic Matrix Control (DMC), can help to minimize losses and utility costs in large-scale production. mdpi.com These models allow for the simulation and optimization of the process under various operating conditions.
| Parameter | Optimization Goal |
| Temperature | Maximize reaction rate and selectivity, minimize decomposition. |
| Pressure | Optimize for reactions involving gaseous reagents. |
| Catalyst Loading | Minimize cost while maintaining high conversion. |
| Solvent | Use of green, recyclable solvents. |
| Reaction Time | Achieve high conversion in the shortest possible time. |
Chemical Transformations and Reaction Mechanisms of 3 2 Furyl Phenyl Methanol
Reactivity of the Furan (B31954) Moiety in [3-(2-Furyl)phenyl]methanol
The furan ring in this compound is an electron-rich heterocycle, making it susceptible to various reactions that target this electron density. Its reactivity is a focal point for chemical modifications of the molecule.
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring readily undergoes electrophilic aromatic substitution (SEAr) reactions due to its electron-rich nature. wikipedia.org The substitution typically occurs at the C5 position, which is the most activated position in 2-substituted furans. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. libretexts.orgbyjus.com
The general mechanism for electrophilic aromatic substitution involves a two-step process. libretexts.orgmasterorganicchemistry.com First, the electrophile attacks the π-electron system of the furan ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the furan ring and yielding the substituted product. masterorganicchemistry.com
Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Furan Derivatives
| Reaction | Reagents | Product |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-[3-(2-furyl)phenyl]methanol |
| Bromination | Br₂, FeBr₃ | 5-Bromo-[3-(2-furyl)phenyl]methanol |
| Sulfonation | SO₃, H₂SO₄ | 5-Sulfonyl-[3-(2-furyl)phenyl]methanol |
This table presents hypothetical products based on the known reactivity of furan rings.
Cycloaddition Reactions Involving the Furan Ring
The furan ring can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. nih.govwikipedia.org This pericyclic reaction involves the [4+2] cycloaddition of the furan (the 4π component) with a dienophile (the 2π component) to form a bicyclic adduct. wikipedia.org The reactivity of the furan in Diels-Alder reactions is influenced by its aromatic character; the reaction requires overcoming a certain activation energy to disrupt this aromaticity. nih.gov
The stereoselectivity of the Diels-Alder reaction with furan derivatives can be influenced by reaction conditions such as temperature and the nature of the dienophile. nih.gov Both exo and endo products can be formed, with the exo product often being the thermodynamically more stable isomer.
Recent research has also explored other types of cycloadditions, such as [2+2] and [4+4] cycloadditions, to construct diverse heterocyclic structures from furan-containing compounds. nih.govacs.org
Ring Opening and Rearrangement Reactions of the Furyl Group
The furan ring is susceptible to ring-opening reactions under certain conditions, particularly in the presence of acid. researchgate.netrsc.org Acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. youtube.com The mechanism involves protonation of the furan oxygen, followed by nucleophilic attack of water and subsequent ring cleavage. The substituents on the furan ring can significantly influence its reactivity towards ring opening. researchgate.net
In some cases, the ring-opening of a furan can be followed by a recyclization to form a different heterocyclic system. For instance, N-(furfuryl)anthranilamides can undergo an acid-catalyzed recyclization to form pyrrolo[1,2-a] researchgate.netrsc.orgdiazepines, proceeding through a furan ring opening to a diketone intermediate. rsc.org Similarly, benzofuranyl carbinols can rearrange to polysubstituted furans via a benzofuran (B130515) ring opening and subsequent furan ring closure. nih.gov Oxidative ring-opening of furans using reagents like N-bromosuccinimide (NBS) has also been utilized to synthesize polysubstituted furans. researchgate.net
Reactivity of the Phenyl Moiety in this compound
The phenyl ring in this compound, while generally less reactive than the furan ring towards electrophiles, provides a stable scaffold for various functionalization reactions.
Functionalization of the Phenyl Ring via Aromatic Substitution
The phenyl ring can undergo electrophilic aromatic substitution, although typically under harsher conditions than the furan ring. The directing effects of the existing substituents (the 2-furyl and methanol (B129727) groups) will influence the position of substitution on the phenyl ring. Both groups are generally considered ortho, para-directing.
The functionalization of the phenyl ring can also be achieved through other means. For example, the presence of water has been shown to have a remarkable effect on the functionalization of methyl-substituted benzene (B151609) derivatives with electrophilic fluorinating agents, leading to ring transformation and rearrangement. nih.gov
Cross-Coupling Reactions at the Phenyl Core
A powerful method for modifying the phenyl core of this compound is through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the phenyl ring. To participate in these reactions, the phenyl ring must first be functionalized with a suitable group, such as a halide (e.g., bromo or iodo) or a triflate.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. jyu.fi This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto the phenyl ring of this compound.
Table 2: Common Cross-Coupling Reactions for Phenyl Ring Functionalization
| Reaction Name | Catalyst | Reactants | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium | Aryl/vinyl boronic acid/ester + Aryl/vinyl halide/triflate | C-C |
| Heck Coupling | Palladium | Alkene + Aryl/vinyl halide/triflate | C-C |
| Sonogashira Coupling | Palladium/Copper | Terminal alkyne + Aryl/vinyl halide/triflate | C-C |
| Buchwald-Hartwig Amination | Palladium | Amine + Aryl halide/triflate | C-N |
This table provides a general overview of common cross-coupling reactions and does not represent specific reactions performed on this compound.
Transformations of the Methanol Functional Group in this compound
The benzylic hydroxyl group in this compound is the primary site for a variety of chemical modifications. Its position adjacent to a phenyl ring enhances its reactivity in certain transformations, such as oxidation and substitution reactions.
The primary alcohol of this compound can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents will typically yield the aldehyde, while stronger agents will lead to the corresponding carboxylic acid.
Common oxidizing agents for the conversion of primary alcohols to aldehydes include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions of the Swern and Moffatt oxidations. For the complete oxidation to a carboxylic acid, stronger reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent (CrO₃ in acetone/sulfuric acid) are employed. The choice of catalyst is crucial; for instance, molybdena-based catalysts show high selectivity for formaldehyde (B43269) production from methanol, whereas iron-based catalysts tend to yield carbon dioxide. researchgate.net
Table 1: Expected Products from the Oxidation of this compound
| Starting Material | Reagent(s) | Expected Major Product | Product Class |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 3-(2-Furyl)benzaldehyde | Aldehyde |
| This compound | Dess-Martin periodinane (DMP) | 3-(2-Furyl)benzaldehyde | Aldehyde |
| This compound | Potassium permanganate (KMnO₄) | 3-(2-Furyl)benzoic acid | Carboxylic Acid |
Conversely, the reduction of the methanol group is less common as it is already in a reduced state. Complete reduction to a methyl group, yielding 3-(2-furyl)toluene, would require harsh conditions, typically involving a two-step process: conversion of the alcohol to a benzyl (B1604629) halide followed by hydrogenolysis.
Esterification: this compound readily undergoes esterification with carboxylic acids or their derivatives (such as acid anhydrides or acid chlorides) to form the corresponding esters. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, which can be driven towards the product by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.comathabascau.ca
Alternatively, esterification can be achieved under milder conditions using a more reactive acylating agent like acetic anhydride, often in the presence of a base catalyst or a Lewis acid. cetjournal.it This method avoids the use of strong acids and is often faster. athabascau.ca
Table 2: Representative Esterification Reactions of this compound
| Carboxylic Acid/Derivative | Catalyst/Conditions | Ester Product |
|---|---|---|
| Acetic Acid | H₂SO₄ (catalytic), heat | [3-(2-Furyl)phenyl]methyl acetate |
| Benzoic Acid | H₂SO₄ (catalytic), heat | [3-(2-Furyl)phenyl]methyl benzoate |
Etherification: Ethers can be synthesized from this compound, most commonly via the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comyoutube.com This highly nucleophilic alkoxide then undergoes an Sₙ2 reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the ether. masterorganicchemistry.comyoutube.com The choice of a primary alkyl halide is critical to ensure substitution occurs rather than elimination, which can be a competing reaction with bulkier bases or secondary/tertiary halides. youtube.com
The hydroxyl group (-OH) of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by reacting this compound with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). youtube.commasterorganicchemistry.com
Reaction with SOCl₂ in the presence of a base like pyridine (B92270) converts the alcohol into [3-(2-furyl)phenyl]methyl chloride. Similarly, reaction with PBr₃ yields [3-(2-furyl)phenyl]methyl bromide. youtube.com These reactions proceed via an Sₙ2 mechanism for primary and secondary alcohols, resulting in an inversion of configuration if the carbon center is chiral. youtube.commasterorganicchemistry.com The resulting benzyl halides are versatile intermediates, readily undergoing substitution with a wide range of nucleophiles.
Mechanistic Investigations of Key Reactions Involving this compound
While specific mechanistic studies on this compound are not widely published, the mechanisms of its key transformations are well-established for benzylic alcohols.
Mechanism of Fischer Esterification: The Fischer esterification is a multi-step acid-catalyzed process where all steps are reversible. masterorganicchemistry.com
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic Attack: The alcohol, this compound, acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated by a base (like water or the alcohol) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Mechanism of Williamson Ether Synthesis: This synthesis follows a classic two-step Sₙ2 pathway. masterorganicchemistry.commasterorganicchemistry.com
Acid-Base Reaction: this compound is deprotonated by a strong base (e.g., NaH) to form the [3-(2-furyl)phenyl]methoxide anion. Hydrogen gas is evolved as a byproduct. youtube.com
Sₙ2 Substitution: The highly nucleophilic alkoxide attacks the primary alkyl halide in a concerted backside attack. masterorganicchemistry.com This single step involves the formation of a new C-O bond and the simultaneous breaking of the carbon-halide bond, resulting in the ether product and a halide salt. masterorganicchemistry.com
Mechanism of Alcohol to Alkyl Halide Conversion (with SOCl₂): The conversion of an alcohol to an alkyl chloride using thionyl chloride also involves converting the hydroxyl into a better leaving group. youtube.com
Nucleophilic Attack: The oxygen atom of the alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. youtube.com
Deprotonation: A base, typically pyridine, removes the proton from the attached oxygen, forming an alkyl chlorosulfite intermediate. youtube.com
Sₙ2 Attack: The chloride ion that was displaced in the first step acts as a nucleophile and performs a backside attack on the carbon atom bearing the chlorosulfite group. This results in the formation of the alkyl chloride with an inversion of configuration. The leaving group decomposes into sulfur dioxide (SO₂) gas and another chloride ion. youtube.com
Derivatization and Advanced Material Applications of 3 2 Furyl Phenyl Methanol Analogues
Synthesis of Structurally Modified Derivatives of [3-(2-Furyl)phenyl]methanol
The core structure of this compound offers multiple sites for chemical modification, including the furan (B31954) ring, the phenyl ring, and the methanol (B129727) side chain. These modifications can be strategically employed to tune the molecule's physical, chemical, and biological properties.
Heterocyclic Ring Modified Analogues
The furan moiety in this compound can be replaced with other heterocyclic systems to create analogues with distinct electronic and steric properties. The synthesis of such analogues often involves cross-coupling reactions to construct the biaryl linkage between the phenyl ring and the new heterocycle.
For instance, thienyl analogues, where the furan is replaced by a thiophene (B33073) ring, are of significant interest. The synthesis of [3-(2-thienyl)phenyl]methanol can be achieved through methods analogous to those used for its furan counterpart, typically involving Suzuki or Stille coupling between a thienylboronic acid (or stannane) and a protected 3-bromobenzyl alcohol. These thienyl derivatives serve as building blocks for more complex structures. For example, benzyl (B1604629) (E)-3-(thien-2-yl)acrylate has been synthesized and characterized. arkat-usa.org
Similarly, pyridinyl analogues represent another important class of heterocyclic derivatives. The synthesis of compounds like (3-{[2-(pyridin-2-yl)ethyl]sulfanyl}phenyl)methanol and (3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol showcases the introduction of nitrogen-containing heterocycles. nih.govmolport.com These syntheses often rely on multi-step sequences involving the formation of the heterocyclic core followed by its coupling to the phenylmethanol moiety.
Table 1: Examples of Heterocyclic Ring Modified Analogues
| Compound Name | Molecular Formula | Key Synthetic Method | Reference |
|---|---|---|---|
| Benzyl (E)-3-(thien-2-yl)acrylate | C₁₄H₁₂O₂S | Condensation reaction | arkat-usa.org |
| (3-{[2-(pyridin-2-yl)ethyl]sulfanyl}phenyl)methanol | C₁₄H₁₅NOS | Custom synthesis | molport.com |
Substituted Phenyl Analogues
Introducing substituents onto the phenyl ring of this compound is a common strategy to modulate its properties. These substitutions can influence the molecule's conformation, solubility, and electronic characteristics. A variety of substituted phenyl analogues can be synthesized starting from appropriately substituted benzaldehydes or benzoic acids, which are then converted to the corresponding phenylmethanol derivative.
For example, the synthesis of (4-(4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol demonstrates the introduction of a chloro substituent on a related heterocyclic-phenylmethanol structure. nih.gov In other cases, trifluoromethyl groups have been incorporated into the phenyl ring of related furan-containing compounds, highlighting the versatility of synthetic methods to introduce a wide range of functional groups.
The synthesis of these analogues often involves standard aromatic substitution reactions or the use of pre-functionalized starting materials in cross-coupling reactions. The choice of substituent can be tailored to achieve desired properties, for instance, electron-withdrawing groups like nitro or cyano groups, or electron-donating groups like alkoxy or alkyl groups.
Side Chain Modified Analogues
Modification of the methanol side chain in this compound opens up another avenue for creating diverse derivatives. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into ethers, esters, or amines, providing a handle for further functionalization or for tuning the molecule's reactivity.
For example, the oxidation of the methanol group would yield 3-(2-furyl)benzaldehyde, a versatile intermediate for various subsequent reactions. Conversely, reduction of a related ketone can lead to the formation of the methanol, as seen in the synthesis of di(3-thienyl)methanol from the corresponding ketone. aua.gr
The hydroxyl group can also be replaced entirely. For instance, di(3-thienyl)methane has been synthesized from di(3-thienyl)methanol, demonstrating the conversion of the alcohol to a methylene (B1212753) group. aua.gr Furthermore, the hydroxyl group can be used as an initiator for ring-opening polymerization, leading to the formation of polymer chains grafted from the benzylic position. acs.org
This compound as a Building Block for Polymeric Materials
The presence of both a furan ring and a hydroxyl group makes this compound a promising candidate for the synthesis of novel polymers. Both functional groups can be exploited in different polymerization strategies to incorporate this structural unit into either the main chain or the side chain of a polymer.
Monomer Synthesis for Polymerization
To be used in polymer synthesis, this compound typically needs to be converted into a suitable monomer. The hydroxyl group can be readily modified to introduce a polymerizable moiety. For instance, esterification with acrylic acid or methacrylic acid would yield [3-(2-furyl)phenyl]methyl acrylate (B77674) or methacrylate, respectively. These monomers can then undergo free-radical polymerization to produce polymers with the furyl-phenyl moiety in the side chain. americanchemicalsuppliers.comgoogle.com
Alternatively, the furan ring itself can act as a diene in Diels-Alder reactions, which can be utilized in polymerization. For example, reaction with a bismaleimide (B1667444) could lead to the formation of a cross-linked network or a linear polymer through a step-growth mechanism.
Incorporation into Main Chain and Side Chain Polymers
The incorporation of this compound units into polymer structures can lead to materials with interesting thermal and mechanical properties.
Main Chain Polymers: To incorporate the [3-(2-furyl)phenyl] moiety into the main chain of a polymer, bifunctional monomers are required. For example, if this compound is first converted to a diol (e.g., by introducing a hydroxyl group on the furan ring), it can then undergo polycondensation with a dicarboxylic acid or a diacyl chloride to form a polyester (B1180765). Similarly, conversion to a diamine would allow for the synthesis of polyamides. researchgate.net The furan ring in the backbone can also be used for reversible cross-linking through the Diels-Alder reaction, leading to self-healing or reprocessable materials. researchgate.net
Side Chain Polymers: As mentioned, converting the methanol group to a polymerizable unit like an acrylate allows for the synthesis of polymers with the [3-(2-furyl)phenyl] group as a pendant side chain. google.com These side chains can influence the polymer's properties, such as its glass transition temperature and solubility. The furan groups in the side chains can also be used for post-polymerization modification or for cross-linking the polymer chains.
While the direct polymerization of monomers derived from this compound is not extensively documented, the rich chemistry of furan-containing polymers and the versatility of the functional groups present in this molecule suggest a high potential for its use in the creation of novel functional polymers. arkat-usa.orgacs.orglibretexts.org
Table 2: Potential Polymerization Strategies for this compound
| Polymerization Strategy | Monomer Type | Resulting Polymer Structure | Potential Application |
|---|---|---|---|
| Free-Radical Polymerization | [3-(2-Furyl)phenyl]methyl acrylate/methacrylate | Side-chain functionalized polymer | Coatings, adhesives |
| Polycondensation | Dihydroxy or diamino derivatives of this compound | Main-chain functionalized polyester or polyamide | High-performance plastics |
| Diels-Alder Polymerization | Reaction with bismaleimides | Cross-linked or linear main-chain polymer | Self-healing materials, thermosets |
This compound Derivatives in Supramolecular Chemistry
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Derivatives of this compound are promising candidates for constructing such complex architectures due to the inherent functionalities of the furan and phenyl rings, as well as the hydroxyl group, which can all participate in various non-covalent interactions.
Design of Non-Covalent Assemblies
The design of supramolecular assemblies using this compound analogues is predicated on the strategic use of non-covalent interactions to guide the organization of molecules into well-defined, higher-order structures. The key interactions governing the assembly of furan-phenyl derivatives include hydrogen bonding, π-π stacking, and C-H···π interactions. researchgate.netiucr.orgnih.gov
The hydroxyl group of this compound is a primary site for forming strong, directional hydrogen bonds (O-H···O), acting as both a donor and an acceptor. This capability allows for the formation of robust structural motifs such as centrosymmetric dimers and one-dimensional chains. acs.org Furthermore, the furan and phenyl rings provide platforms for weaker, yet significant, interactions. These include:
π-π Stacking: The aromatic systems of the furan and phenyl rings can stack upon each other, an interaction that is crucial for the stabilization of aggregated structures. researchgate.netmdpi.com
C-H···O and C-H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the oxygen atom of the furan ring or the π-electron clouds of adjacent aromatic systems. These interactions, while weak, collectively contribute to the stability and specific geometry of the final supramolecular assembly. researchgate.netnih.govscilit.com
In the crystal structures of related furan-phenyl compounds, such as (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, molecules are connected by weak C—H···O hydrogen bonds and C—H···π interactions, which result in the formation of ribbons. researchgate.net Similarly, studies on N-tosylacrylamide derivatives containing furan and phenyl rings show that molecules link into inversion dimers through pairs of N—H⋯O hydrogen bonds, which are further organized into chains and layers by C—H⋯O and C—H⋯π interactions. iucr.orgnih.gov The design of new derivatives can therefore modulate these interactions; for instance, introducing electron-withdrawing or -donating groups can alter the electronic character of the aromatic rings and influence the strength of π-π stacking.
Table 1: Key Non-Covalent Interactions in the Assembly of Furan-Phenyl Derivatives
| Interaction Type | Participating Groups | Resulting Supramolecular Motif | Reference |
| Hydrogen Bonding | Hydroxyl (O-H), Carbonyl (C=O), Amide (N-H) | Dimers, Chains, Ribbons | researchgate.netiucr.orgacs.org |
| π-π Stacking | Furan rings, Phenyl rings | Aggregates, Stacked columns | researchgate.netmdpi.com |
| C-H···π Interactions | Aromatic C-H bonds, Aromatic rings (furan/phenyl) | Layers, 3D Networks | researchgate.netnih.gov |
| C-H···O/N Interactions | Aromatic/Aliphatic C-H bonds, Furan oxygen, Imine nitrogen | Chains, Networks | researchgate.netscilit.com |
Self-Assembly Studies
The principles of non-covalent design are borne out in self-assembly studies, where molecules spontaneously organize into larger, ordered structures. Derivatives based on the furan-phenyl scaffold have been shown to self-assemble into a variety of nanostructures, including nanofibers, microfibers, and globular aggregates. researchgate.netnih.gov
For example, research on pyrene/phenanthrene-fused furan derivatives demonstrated their ability to form distinct nanostructures through a re-precipitation method. The shape and size of the resulting assemblies could be controlled by adjusting experimental conditions, such as the solvent composition. nih.gov Another study on a 1,2,4-triazolo[1,5-a]pyrimidine derivative containing a furan moiety found that it could self-assemble into supramolecular microfibers that exhibit blue organic light-emitting properties. mdpi.com Molecular modeling suggested that this assembly is driven by a combination of π-π stacking between the aromatic and heterocyclic rings and multiple hydrogen bonds between adjacent molecules. mdpi.com
These findings suggest that derivatives of this compound could be engineered to self-assemble into functional nano- and micro-scale structures. By modifying the core molecule—for example, by esterification of the methanol group or substitution on the phenyl ring—it is possible to tune the intermolecular forces and thus control the morphology of the resulting self-assembled materials. nih.gov
This compound in Functional Materials Development
The furan ring is a key building block for many natural products, biologically active molecules, and polymers. tubitak.gov.trnih.gov The combination of a furan moiety with a phenyl ring in this compound makes it and its analogues attractive precursors for the development of advanced functional materials, including liquid crystals, light-emitting materials, and specialized polymers.
Research has shown that incorporating a furan ring into molecular designs can lead to materials with valuable mesomorphic and optical properties. For instance, a series of liquid crystalline compounds based on a furfural (B47365) derivative, (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate, were found to exhibit purely nematogenic or dimorphic (smectic and nematic) phases depending on the length of a terminal alkyl chain. frontiersin.org The inclusion of the heterocyclic furan ring was shown to influence both the stability and the range of the liquid crystal phases. frontiersin.org
In the realm of light-emitting materials, furan-embedded heteroarenes have been synthesized that emit strong blue light in organic solvents. nih.gov The self-assembly of these molecules into nanofibers can produce materials that function as active optical waveguides. researchgate.net
Furthermore, furan-based polymers represent a significant area of materials development. Polyfurans synthesized via catalyst-transfer polycondensation have been shown to be more photostable than their alkyl counterparts. acs.org These polymers can spontaneously fold into compact, π-stacked helical structures, forming multilayered cylindrical nanoparticles. The dimensions of these nanoparticles can be controlled by the length of the polymer side chains. acs.org The inherent reactivity of the furan ring also allows for its use in creating novel polymers and organic semiconductors. tubitak.gov.trnih.gov The this compound scaffold, with its reactive hydroxyl group, provides a convenient handle for polymerization or for grafting onto other material backbones, opening avenues for new functional polymers and composites.
Table 2: Potential Applications of Materials Derived from Furan-Phenyl Scaffolds
| Material Type | Key Structural Feature | Potential Application | Reference |
| Liquid Crystals | Rigid core with flexible terminal chains | Displays, Sensors | frontiersin.org |
| Organic Light-Emitting Materials | Conjugated furan-heteroarene systems | OLEDs, Optical Waveguides | mdpi.comnih.gov |
| Functional Polymers | Polymerizable furan or alcohol group | Photostable Helical Nanoparticles, Organic Semiconductors | tubitak.gov.tracs.org |
Computational Chemistry and Theoretical Studies of 3 2 Furyl Phenyl Methanol
Quantum Chemical Calculations of Electronic Structure of [3-(2-Furyl)phenyl]methanol
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For this compound, these calculations reveal how electrons are distributed and how this distribution influences the molecule's reactivity and properties.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large energy gap suggests high thermodynamic stability and low reactivity, whereas a small gap indicates a more reactive and polarizable molecule. acs.org For related furan-containing compounds, the HOMO and LUMO are often distributed across the aromatic rings, indicating that these are the primary sites for chemical reactions. researchgate.net The specific energies of the HOMO and LUMO for this compound would require specific DFT calculations, but the general principles of FMO theory provide a framework for predicting its reactivity. youtube.comd-nb.info
Table 1: Key Electronic Properties of this compound (Illustrative)
| Property | Description | Predicted Characteristic |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influences electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. acs.org |
| Electron Density | Distribution of electrons within the molecule. | Higher around heteroatoms (oxygen). |
Conformational Analysis and Potential Energy Surfaces of this compound
The flexibility of the bond connecting the phenyl and furan (B31954) rings, as well as the rotation of the methanol (B129727) group, allows this compound to exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements by mapping the potential energy surface (PES) of the molecule. rsc.orgrsc.org
Reaction Pathway Elucidation for this compound Transformations
Computational methods are invaluable for mapping out the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its oxidation, reduction, or participation in coupling reactions. Theoretical calculations can identify the transition state structures and calculate the activation energies for each step in a proposed reaction mechanism. arkat-usa.org
For instance, the oxidation of the methanol group to an aldehyde or carboxylic acid can be modeled to understand the energetics of the process. Similarly, reactions involving the furan ring, such as electrophilic substitution or cycloaddition, can be investigated. acs.orgresearchgate.net The insights gained from these calculations can help in optimizing reaction conditions and predicting the formation of byproducts. arkat-usa.org Studies on related furyl compounds have explored various transformations, providing a basis for predicting the reactivity of this compound. arkat-usa.orgbioorganica.com.ua
Spectroscopic Property Prediction and Validation for this compound
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their electronic properties.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.orgnih.gov These predictions are based on the calculated electron density around each nucleus. nih.gov Discrepancies between predicted and experimental spectra can often be resolved by considering different conformations of the molecule. semanticscholar.orgnih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks in an IR spectrum. researchgate.net These frequencies are determined by the molecule's geometry and the strength of its chemical bonds. researchgate.net
UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in an ultraviolet-visible (UV-Vis) spectrum. nih.gov This is particularly useful for understanding the electronic structure and the nature of the chromophores within the molecule. nih.gov
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Feature | Corresponding Molecular Property |
| ¹H NMR | Chemical shifts for protons on the phenyl and furan rings, and the methanol group. | Local electronic environment of hydrogen atoms. semanticscholar.orgnih.gov |
| ¹³C NMR | Chemical shifts for carbon atoms in the aromatic rings and the methanol group. | Local electronic environment of carbon atoms. semanticscholar.orgnih.gov |
| IR Spectroscopy | Vibrational frequencies for O-H, C-H, C-O, and C=C stretching and bending modes. | Bond strengths and functional groups. researchgate.net |
| UV-Vis Spectroscopy | Absorption maxima (λmax) corresponding to π-π* and n-π* transitions. | Electronic energy levels and conjugation. nih.gov |
Advanced Spectroscopic and Structural Characterization of 3 2 Furyl Phenyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy of [3-(2-Furyl)phenyl]methanol
NMR spectroscopy is the cornerstone for determining the molecular structure of this compound in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal through-bond connectivity between neighboring nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the phenyl, furan (B31954), methylene (B1212753), and hydroxyl protons. The phenyl ring protons typically appear in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity determined by their substitution pattern. The furan ring protons also resonate in the aromatic region but are often shifted relative to the phenyl protons due to the heteroatom's influence. The benzylic methylene protons (CH₂OH) would present as a singlet, or a doublet if coupled to the hydroxyl proton, typically around δ 4.5-5.0 ppm. The hydroxyl proton signal is a broad singlet whose chemical shift is concentration and solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound (C₁₁H₁₀O₂), eleven distinct carbon signals are expected, barring any accidental equivalence. guidechem.com The phenyl and furyl carbons resonate in the downfield region (δ 110-160 ppm), with quaternary carbons appearing at lower field strength. The benzylic carbon of the methanol (B129727) group is typically found in the δ 60-70 ppm range.
Predicted NMR Data for this compound Note: Data is predicted based on analysis of structurally similar compounds and general NMR principles. Actual values may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl Protons | 7.20 - 7.80 | m (multiplet) |
| Furan H5' | ~7.40 | d (doublet) |
| Furan H3' | ~6.45 | d (doublet) |
| Furan H4' | ~6.30 | dd (doublet of doublets) |
| CH₂ (Methylene) | ~4.70 | s (singlet) |
| OH (Hydroxyl) | Variable | br s (broad singlet) |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-O (Furan) | ~153 |
| C-H (Furan, C5') | ~142 |
| Phenyl Quaternary Carbons | 130 - 140 |
| Phenyl CH Carbons | 120 - 130 |
| Furan CH Carbons (C3', C4') | 105 - 115 |
| CH₂ (Methylene) | ~65 |
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. scribd.com
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically over two or three bonds. researchgate.net For this compound, COSY would show correlations between adjacent protons on the phenyl ring and adjacent protons on the furan ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. columbia.edu This experiment is instrumental in definitively assigning the carbon signals based on the already assigned proton signals. For instance, the methylene proton signal at ~4.70 ppm would show a cross-peak with the methylene carbon signal at ~65 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two to four bonds. columbia.edu HMBC is particularly useful for identifying quaternary carbons, which are not visible in HSQC spectra. Key HMBC correlations would include those from the methylene protons to the ipso-carbon of the phenyl ring and to the C2 and C3 carbons of the furan ring, confirming the connectivity of the major fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their through-bond connectivity. This is useful for determining the preferred conformation and stereochemistry. A NOESY spectrum could show correlations between the methylene protons and the protons at the 2- and 6-positions of the phenyl ring, as well as the proton at the 3-position of the furan ring, providing insight into the rotational orientation of the aromatic rings. rsc.org
Mass Spectrometry Techniques for this compound Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four decimal places). This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₁H₁₀O₂. guidechem.com The calculated monoisotopic mass of the neutral molecule is 174.0681 Da. HRMS analysis would be expected to find a molecular ion peak, [M]⁺ or a protonated molecule, [M+H]⁺, corresponding to this exact mass, confirming the compound's elemental composition. scielo.br
In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, producing a unique pattern of fragment ions. The analysis of these fragments provides valuable structural information. For this compound, the fragmentation is dictated by the stability of the resulting cations.
Likely Fragmentation Pathways:
Loss of a hydrogen atom: The molecular ion at m/z 174 can lose a hydrogen atom to form a stable oxonium ion at m/z 173.
Loss of a hydroxyl radical: Cleavage of the C-O bond can lead to the loss of a hydroxyl radical (•OH), forming a stable benzylic/furfuryl-type carbocation at m/z 157.
Loss of water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O), which would result in an ion at m/z 156. libretexts.org
Formation of the tropylium (B1234903) ion: The phenylmethyl fragment can rearrange to the highly stable tropylium cation at m/z 91.
Furyl cation: Cleavage can also produce a furyl-containing fragment, such as the furyl cation at m/z 67.
The relative abundance of these and other fragments constitutes the mass spectrum, which serves as a molecular fingerprint.
| m/z | Predicted Fragment Ion | Predicted Loss |
|---|---|---|
| 174 | [C₁₁H₁₀O₂]⁺˙ | Molecular Ion |
| 173 | [C₁₁H₉O₂]⁺ | - H˙ |
| 157 | [C₁₁H₉O]⁺ | - ˙OH |
| 156 | [C₁₁H₈O]⁺˙ | - H₂O |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 67 | [C₄H₃O]⁺ | Furyl cation |
Vibrational Spectroscopy of this compound (IR, Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com The absorption of IR radiation or the inelastic scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.
The spectrum of this compound is characterized by several key vibrational bands:
O-H Stretch: A strong, broad band in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹.
C=C Stretches: Aromatic ring stretching vibrations for both the phenyl and furan rings are expected in the 1450-1610 cm⁻¹ region. chemicalpapers.com
C-O Stretch: The C-O stretching vibration of the primary alcohol group typically gives rise to a strong band in the IR spectrum between 1000 and 1260 cm⁻¹. beilstein-journals.org
Out-of-Plane Bending: C-H out-of-plane (OOP) bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the phenyl ring.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |
|---|---|---|
| O-H stretch (alcohol) | 3200 - 3600 | IR (strong, broad) |
| C-H stretch (aromatic) | 3000 - 3100 | IR, Raman (medium) |
| C-H stretch (aliphatic) | 2850 - 3000 | IR, Raman (medium) |
| C=C stretch (aromatic) | 1450 - 1610 | IR, Raman (variable to strong) |
| C-O stretch (primary alcohol) | 1000 - 1260 | IR (strong) |
| C-H out-of-plane bend | 690 - 900 | IR (strong) |
Functional Group Identification and Band Assignments
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrations. edinst.com For this compound, the spectra are a composite of the vibrational modes of the furan ring, the substituted benzene (B151609) ring, and the methanol moiety.
The key functional groups and their expected vibrational frequencies are:
Hydroxyl (-OH) Group: The O-H stretching vibration is one of the most characteristic bands in the IR spectrum, typically appearing as a broad and strong absorption in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1000-1050 cm⁻¹ range.
Furan Ring: The furan ring has several characteristic vibrations. The aromatic C-H stretching occurs above 3100 cm⁻¹. The C=C stretching vibrations are typically found in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ring usually appears between 1000 and 1300 cm⁻¹. researchgate.net
Phenyl Ring: The aromatic C-H stretching vibrations of the phenyl ring are observed around 3030-3080 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands, typically in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring (1,3- or meta-substitution) influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
Methylene (-CH₂-) Group: The methylene bridge connecting the phenyl ring to the hydroxyl group exhibits symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ range.
A detailed assignment of the principal vibrational bands for this compound, based on data from analogous compounds, is presented below. researchgate.netresearchgate.net
Table 1: Predicted Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3400 | Strong, Broad | ν(O-H) | Hydroxyl |
| ~3120 | Medium | ν(C-H) | Furan Ring |
| ~3060 | Medium | ν(C-H) | Phenyl Ring |
| ~2930 | Medium | νₐₛ(CH₂) | Methylene |
| ~2870 | Medium | νₛ(CH₂) | Methylene |
| ~1600 | Medium-Strong | ν(C=C) | Phenyl & Furan Rings |
| ~1485 | Medium-Strong | ν(C=C) | Phenyl & Furan Rings |
| ~1450 | Medium | δ(CH₂) | Methylene |
| ~1030 | Strong | ν(C-O) | Primary Alcohol |
| ~880 | Strong | γ(C-H) out-of-plane | 1,3-disubstituted Phenyl |
| ~780 | Strong | γ(C-H) out-of-plane | 2-substituted Furan |
Abbreviations: ν - stretching; δ - bending (in-plane); γ - bending (out-of-plane); as - asymmetric; s - symmetric.
Conformational Insights from Vibrational Spectra
This compound is a biaryl-like system where rotation can occur around the single bond connecting the furan and phenyl rings. This rotation gives rise to different spatial arrangements, or conformers. The two most stable planar conformations are typically the syn and anti forms, where the furan oxygen is on the same or opposite side of the inter-ring C-C bond, respectively.
Vibrational spectroscopy can offer insights into this conformational landscape. The vibrational modes, particularly those involving the inter-ring bond and adjacent atoms, are sensitive to the dihedral angle between the two rings.
Conformational Equilibrium: In the liquid phase or in solution, the molecule may exist as a mixture of conformers. This can lead to the appearance of split peaks or shoulders on existing bands in the IR and Raman spectra, with each peak corresponding to a different conformer.
Spectral Shifts: The frequencies of certain vibrational modes, such as the phenyl-furan stretching and bending modes, are expected to shift depending on the conformation. For instance, increased conjugation in a more planar conformer could slightly alter the C=C stretching frequencies of both rings.
Low-Frequency Modes: The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly sensitive to whole-molecule vibrations, including the torsional modes around the inter-ring bond. The observation of these modes can provide direct information about the conformational energy barrier.
While a detailed conformational analysis for this specific molecule is not extensively reported, studies on related furyl-phenyl systems suggest that the energy barrier to rotation is relatively low, and the molecule is likely to be non-planar in the gas phase and in solution, with a specific conformation being locked in the solid state. semanticscholar.org
Electronic Absorption and Emission Spectroscopy of this compound (UV-Vis, Fluorescence)
Electronic spectroscopy provides information on the electronic transitions within the molecule, which are directly related to its conjugated π-electron system.
The UV-Visible absorption spectrum of this compound is dominated by π → π* transitions within the conjugated system formed by the phenyl and furan rings. The presence of the furan ring, an electron-donating group, connected to the phenyl ring results in absorption bands that are typically red-shifted compared to benzene itself. rsc.org
Based on analogous compounds, the spectrum in a non-polar solvent like cyclohexane (B81311) or a polar solvent like methanol would be expected to show strong absorption bands in the UV region. rsc.orgscielo.br
Table 2: Expected Electronic Absorption Data for this compound
| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
|---|---|---|---|
| π → π* | ~250-260 | > 10,000 | Methanol |
| π → π* | ~280-290 | > 8,000 | Methanol |
These values are estimates based on data for related phenyl-furan and chromone (B188151) derivatives. rsc.orgscielo.br
Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Many aromatic compounds containing furan and phenyl rings are known to be fluorescent. researchgate.netrsc.org The emission spectrum is typically a mirror image of the lowest-energy absorption band and occurs at a longer wavelength (a Stokes shift).
The fluorescence properties of this compound are expected to be sensitive to the solvent environment. In polar solvents, a red shift in the emission wavelength (solvatochromism) is often observed due to the stabilization of a more polar excited state. researchgate.net The quantum yield of fluorescence may also vary significantly with solvent polarity.
X-ray Crystallography for Solid-State Structure Elucidation of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.
While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, the key structural parameters can be reliably predicted from crystallographic data of closely related molecules containing phenyl, furan, and benzyl (B1604629) alcohol moieties. nih.govnih.govmdpi.com
In the crystal lattice, the hydroxyl group of the methanol moiety is expected to be a primary driver of the packing arrangement through the formation of intermolecular hydrogen bonds. This would likely lead to the formation of chains or networks of molecules, significantly influencing the crystal's stability and physical properties.
Table 3: Typical Bond Lengths and Angles for this compound based on Analogous Structures
| Parameter | Bond/Angle | Expected Value |
|---|---|---|
| Bond Length | C-C (Phenyl) | ~1.39 Å |
| Bond Length | C-C (Furan) | ~1.35-1.44 Å |
| Bond Length | C-O (Furan) | ~1.36 Å |
| Bond Length | Phenyl-Furan (C-C) | ~1.47 Å |
| Bond Length | Phenyl-CH₂ (C-C) | ~1.51 Å |
| Bond Length | CH₂-OH (C-O) | ~1.43 Å |
| Bond Angle | C-C-C (Phenyl) | ~120° |
| Bond Angle | C-O-C (Furan) | ~106° |
| Bond Angle | Phenyl-C-C (inter-ring) | ~121° |
| Dihedral Angle | Phenyl Plane - Furan Plane | 5-40° |
Data derived from published crystal structures of related furan-phenyl compounds. nih.govmdpi.com
Catalytic Applications of 3 2 Furyl Phenyl Methanol and Its Ligands
[3-(2-Furyl)phenyl]methanol as a Precursor for Ligand Synthesis
The chemical structure of this compound offers multiple avenues for its transformation into sophisticated ligands for metal catalysis. The hydroxyl group can be readily converted into a variety of other functional groups, or the entire molecule can be used as a building block for more complex ligand architectures.
One common strategy for ligand synthesis involves the modification of the alcohol functionality. For instance, the alcohol can be oxidized to the corresponding aldehyde. This aldehyde can then undergo condensation with various amines to form Schiff base ligands or be subjected to reductive amination to produce amine-based ligands. A study on related furyl-containing compounds demonstrated the synthesis of N-substituted ligands, such as N-((furan-2-yl)methyl)propan-1-amine, through the condensation of the respective aldehyde with an alkylamine, followed by the reduction of the resulting imine. A similar pathway could be envisioned for this compound.
Furthermore, the furan (B31954) and phenyl rings themselves can be functionalized. For example, phosphine (B1218219) groups, which are ubiquitous in catalysis, can be introduced. The synthesis of tris(2-furyl)phosphine, a well-known ligand, involves the reaction of furan with butyllithium (B86547) followed by treatment with a phosphorus halide. This highlights the potential for introducing phosphorus donor atoms onto the furan ring of this compound, potentially leading to novel phosphine ligands. The steric and electronic properties of such ligands can be fine-tuned by the substituents on the phenyl ring.
The synthesis of a library of novel chiral 4-(dimethylamino)pyridine (DMAP) derivatives has been achieved for applications in asymmetric catalysis, showcasing the modification of pyridine (B92270) rings to create diverse catalyst structures. This approach could be adapted to functionalize the phenyl or furan ring of this compound to create new classes of chiral ligands.
Development of this compound-Derived Catalysts
The development of catalysts derived from this compound would involve the coordination of the synthesized ligands to a metal center. The choice of metal and the ligand architecture would dictate the catalytic activity and selectivity of the resulting complex.
Ruthenium-based catalysts, for example, have been extensively studied with various furyl-containing ligands for reactions such as formic acid dehydrogenation. In one study, furan-2-ylmethanol was used as a ligand (L1) in the screening of catalysts for this transformation. This suggests that this compound could also serve as a ligand in ruthenium-catalyzed reactions.
Palladium complexes bearing furyl phosphine ligands have also been synthesized and characterized. For example, cationic palladium(II)-cyclopentadienyl complexes containing tris(2-furyl)phosphine have been prepared and their catalytic activities investigated. The electronic properties of the cyclopentadienyl (B1206354) ligand are influenced by the nature of the phosphine ligand, which in turn affects the catalytic performance. A catalyst derived from a this compound-based phosphine ligand could exhibit unique electronic and steric effects, leading to novel catalytic reactivity.
The synthesis of hybrid materials, such as those based on silica-alumina and Keggin heteropolyacids, has been explored for the synthesis of 2-(2-furyl)-chromones and chromanones. This indicates the potential for immobilizing this compound-derived catalysts on solid supports, which can offer advantages in terms of catalyst recovery and reuse.
Application of this compound-Based Catalysts in Organic Reactions
Catalysts derived from this compound have potential applications in a variety of important organic transformations, including asymmetric catalysis, C-H activation, and polymerization catalysis.
Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern synthetic chemistry. The development of chiral ligands is crucial for achieving high enantioselectivity. The structure of this compound provides a platform for the synthesis of chiral ligands. For instance, the introduction of a chiral center during the synthesis of a ligand derived from this precursor could lead to a new class of asymmetric catalysts.
The synthesis of (S)-N-[(2-Furyl)phenylmethyl] derivatives has been reported, highlighting the potential for creating chiral molecules from furyl-containing precursors. Chiral 1,2-diamines are another important class of ligands for asymmetric catalysis, and their synthesis has been the subject of considerable research. A chiral diamine ligand incorporating the this compound scaffold could be a promising candidate for various asymmetric reactions.
Solvent-free and highly concentrated reactions are becoming increasingly important in green chemistry. The design of catalysts that are efficient under these conditions is a key challenge. Catalysts derived from this compound could potentially be tailored for such applications.
Below is a table showing examples of asymmetric reactions catalyzed by systems with components structurally related to this compound.
| Reaction | Catalyst/Ligand | Product Enantiomeric Excess (ee) | Reference |
| Ring-opening of meso-aziridines | Tridentate Schiff base chromium(III) complex | 83–94% | |
| Friedel-Crafts reaction | Copper(II)-bis(oxazoline) | 86% | |
| Michael addition | (S)-2-[bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine | up to 96% |
C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for streamlining organic synthesis. This field relies heavily on the development of efficient transition metal catalysts. Ligands play a critical role in controlling the reactivity and selectivity of these catalysts.
A variety of 3d transition metals, including scandium, titanium, and manganese, have been used in catalytic C-H activation. The electronic and steric properties of the ligands coordinated to these metals are key to achieving the desired transformation. Ligands derived from this compound could offer a unique combination of a π-rich furan ring and a modifiable phenyl group, potentially influencing the outcome of C-H activation reactions.
Metal and metal oxide nanoparticles have also emerged as effective catalysts for C-H activation, facilitating C-O and C-X bond formation. The functionalization of such nanoparticles with ligands derived from this compound could lead to highly active and selective heterogeneous catalysts.
The table below summarizes some examples of C-H activation reactions using various metal catalysts.
| Reaction Type | Catalyst System | Substrate Scope | Reference |
| C(sp³)–H Hydroaminoalkylation | Bulky titanium catalyst | N-alkylaniline derivatives | |
| Hydroxylation of Benzene (B151609) | Ag NPs on Co₃O₄ nanoparticles | Benzene | |
| Oxidative Esterification | Bimetallic AuPd NPs on MIL-101 | Methyl arenes | |
| C(sp²)–H Alkylation | Ruthenium catalyst | Pharmaceuticals and complex molecules |
Polymerization Catalysis
The synthesis of polymers with well-defined properties is highly dependent on the catalyst used. Furfuryl alcohol, a compound closely related to this compound, is the monomer for polyfurfuryl alcohol (PFA), a bio-based resin with applications in composites and coatings. A recent study reported the synthesis of high-molecular-weight PFA using a dual-catalyst system, which significantly improved the polymer's properties. This highlights the potential for catalysts derived from or related to this compound to influence polymerization reactions.
Metallocene catalysts are widely used for olefin polymerization, and their catalytic behavior can be modeled to understand the polymerization process. The ligand environment around the metal center is crucial for controlling the polymer's microstructure. The development of metallocene catalysts incorporating ligands derived from this compound could lead to new polymeric materials.
Redox-switchable catalysts offer a means of controlling polymerization in response to an external stimulus. These catalysts often feature redox-active ligands. The furan moiety in this compound could potentially be incorporated into redox-active ligand designs for controlled polymerization.
The table below presents data on the synthesis of polyfurfuryl alcohol using different catalytic approaches.
| Catalyst System | Resulting Polymer Molecular Weight (Mw) | Key Finding | Reference |
| Single-catalyst | Lower Mw | Traditional method | |
| Co-catalytic system | 118,959 g/mol | Significant increase in molecular weight |
Q & A
Q. Purity Optimization :
- Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor impurities.
- Recrystallization from ethanol/water (7:3 v/v) improves crystalline purity.
How can NMR and IR spectroscopy confirm the structure of this compound?
Methodological Answer:
- ¹H NMR :
- A singlet at δ 4.65 ppm (2H, -CH₂OH).
- Aromatic protons: Multiplets between δ 6.8–7.5 ppm (phenyl and furyl protons).
- Furyl protons: Distinct doublets at δ 6.35 (H-3) and 7.45 ppm (H-5) .
- ¹³C NMR :
- Signals at δ 62.5 (-CH₂OH), 110–150 ppm (aromatic carbons).
- IR :
- Broad O-H stretch at 3200–3400 cm⁻¹.
- C-O (alcohol) at 1050 cm⁻¹ and furyl C=C at 1600 cm⁻¹ .
Validation : Compare experimental spectra with computational predictions (DFT/B3LYP/6-31G**) to resolve ambiguities .
What are the key physicochemical properties of this compound relevant to experimental design?
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 2.08 (Predicted) | |
| Boiling Point | 97–98°C at 11 mmHg | |
| Density | 1.337 g/cm³ | |
| Refractive Index | 1.448 |
Q. Experimental Considerations :
- Use inert atmosphere during high-temperature reactions to prevent oxidation of the furyl group .
- Store at 2–8°C under nitrogen to avoid moisture absorption .
Advanced Research Questions
How does the electronic structure of this compound influence its reactivity in substitution reactions?
Methodological Answer:
The electron-rich furyl group directs electrophilic substitution to the phenyl ring’s meta position. Computational studies (DFT) reveal:
- HOMO Localization : Highest electron density on the furyl oxygen and phenyl ring, favoring nucleophilic attacks at the benzylic -CH₂OH group .
- Reactivity with Electrophiles :
- Nitration: Occurs at the phenyl ring’s para position to the furyl group (H₂SO₄/HNO₃, 0°C).
- Sulfonation: Requires fuming H₂SO₄ and yields a sulfonic acid derivative at the ortho position .
Mechanistic Insight : Use kinetic isotope effects (KIE) and Hammett plots to validate proposed mechanisms .
How can researchers resolve contradictions in reported LogP values for this compound?
Methodological Answer:
Discrepancies in LogP values (e.g., 2.08 vs. 1.95) arise from:
- Measurement Techniques : Shake-flask (experimental) vs. computational (CLOGP) methods.
- Validation Steps :
What strategies are effective in designing bioactive derivatives of this compound?
Methodological Answer:
- Molluscicidal Activity : Replace the -CH₂OH group with propenone moieties (Mannich reaction with formaldehyde/piperidine). Bioassays against Biomphalaria alexandrina snails showed LC₅₀ values < 10 ppm for active derivatives .
- Anticancer Potential : Introduce fluorinated substituents (e.g., -CF₃) at the phenyl ring to enhance cellular uptake. Cytotoxicity assays (MTT) on HeLa cells guide structure-activity relationships (SAR) .
Q. Synthetic Pathway :
Oxidize -CH₂OH to -COOH using Jones reagent.
Couple with amine-bearing pharmacophores via EDC/HOBt chemistry .
What computational tools predict the stability of this compound under acidic conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate protonation states at varying pH (e.g., pH 2–7). Results indicate furyl ring hydrolysis at pH < 3 .
- Density Functional Theory (DFT) : Calculate activation energy for acid-catalyzed furyl ring opening (≈45 kcal/mol, suggesting moderate stability) .
Q. Experimental Validation :
- Conduct accelerated stability studies (40°C/75% RH, 0.1M HCl) and monitor degradation via LC-MS .
Data Contradiction Analysis Example
Issue : Conflicting melting points (none reported vs. 77–82°C in older literature).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
